REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:10])=[C:6]([CH:9]=1)[C:7]#N.[H-].C([Al+]CC(C)C)C(C)C.C1C[O:24]CC1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:10])=[C:6]([CH:9]=1)[CH:7]=[O:24] |f:1.2|
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Name
|
|
Quantity
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7.4 g
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Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C#N)C1)I
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Name
|
|
Quantity
|
24.2 mL
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Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
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STIRRING
|
Details
|
After stirring for 2 hours at room temperature
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Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
was carefully quenched with freshly saturated aqueous Na2SO4
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Type
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ADDITION
|
Details
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diluted with EtOAc
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Type
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STIRRING
|
Details
|
The mixture was stirred vigorously for 1 hour
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Duration
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1 h
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Type
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FILTRATION
|
Details
|
filtered through Celite
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
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Type
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STIRRING
|
Details
|
The solid was stirred vigorously in CH2Cl2
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Type
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CUSTOM
|
Details
|
1N aqueous HCl, and the aqueous layer was separated
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Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |